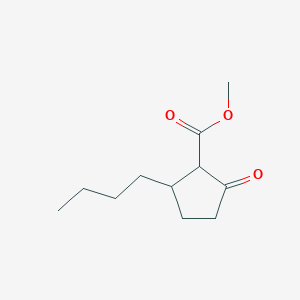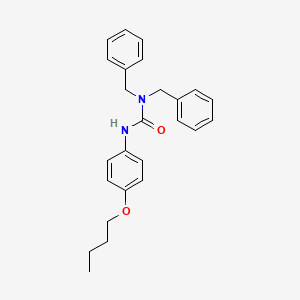
N,N-Dibenzyl-N'-(4-butoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 4-butoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can be achieved through a two-step process involving the reaction of N,N-dibenzyl cyanamide with 4-butoxyaniline. The reaction typically involves the use of cyanamide as a starting material, which reacts with dibenzylamine to form N,N-dibenzyl cyanamide. This intermediate is then reacted with 4-butoxyaniline under mild conditions to yield N,N-Dibenzyl-N’-(4-butoxyphenyl)urea .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of efficient and environmentally friendly methods, such as the one described above, is preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the butoxyphenyl group.
N,N-Dibenzylurea: This compound is structurally similar but does not contain the butoxyphenyl group.
Uniqueness
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
86764-39-8 |
|---|---|
Molecular Formula |
C25H28N2O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-butoxyphenyl)urea |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-18-29-24-16-14-23(15-17-24)26-25(28)27(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3,(H,26,28) |
InChI Key |
KXUIQZOAXMVOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



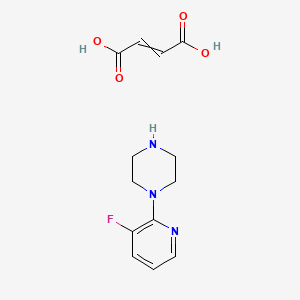
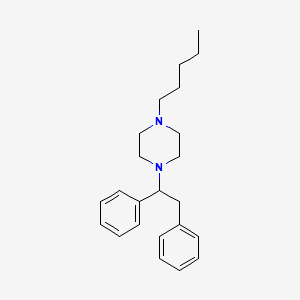
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

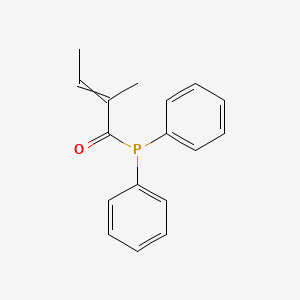
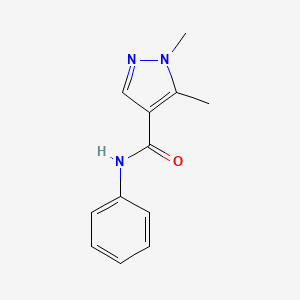
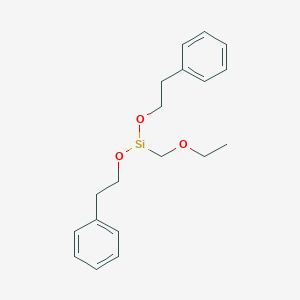
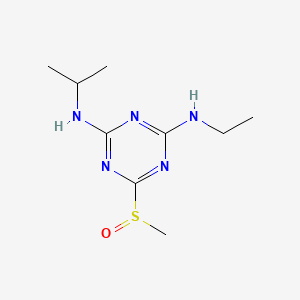
phosphanium chloride](/img/structure/B14412765.png)
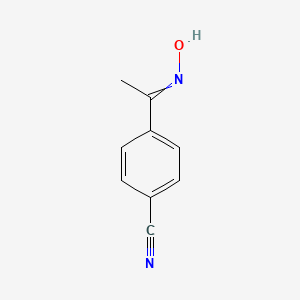
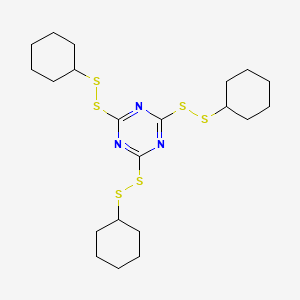
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
